1-(Benzofuran-5-yl)propan-2-amine hydrochloride
Overview
Description
- It is sometimes informally referred to as “Benzofury.”
- 5-APB is commonly found as both the succinate and hydrochloride salt forms. The hydrochloride salt is approximately 10% more potent by mass than the succinate form, so dosages should be adjusted accordingly.
- This compound has been sold as a designer drug since 2010 .
5-APB: (abbreviation of “5-(2-aminopropyl)benzofuran”) belongs to the , , and classes.
Mechanism of Action
Target of Action
5-(2-Aminopropyl)benzofuran Hydrochloride, also known as 5-APB, primarily targets the serotonin, norepinephrine, and dopamine receptors . It is a potent agonist for the 5-HT 2A and 5-HT 2B receptors . These receptors play a crucial role in regulating mood, anxiety, and the sleep-wake cycle.
Mode of Action
5-APB acts as a serotonin-norepinephrine-dopamine reuptake inhibitor . It inhibits the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft. This leads to enhanced neurotransmission and results in the compound’s psychoactive effects . It is also a serotonin-norepinephrine-dopamine releasing agent , further amplifying its impact on neurotransmission .
Biochemical Pathways
The primary biochemical pathways affected by 5-APB are those involving the neurotransmitters serotonin, norepinephrine, and dopamine. By inhibiting their reuptake and promoting their release, 5-APB enhances the signaling of these pathways . The downstream effects include mood elevation, increased energy, and potentially hallucinations.
Pharmacokinetics
It is known that the compound is metabolized by cytochrome p450 (cyp) isoenzymes, including cyp1a2, cyp2b6, cyp2c19, and cyp2d6 . The main metabolite of 5-APB is 3-carboxymethyl-4-hydroxy amphetamine . These metabolic processes can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 5-APB’s action primarily involve enhanced neurotransmission due to increased availability of serotonin, norepinephrine, and dopamine . This can result in a range of psychoactive effects, including feelings of euphoria, increased energy, and potential hallucinations .
Biochemical Analysis
Biochemical Properties
5-(2-Aminopropyl)benzofuran Hydrochloride acts as a serotonin–norepinephrine–dopamine reuptake inhibitor . It interacts with the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), inhibiting the reuptake of these neurotransmitters .
Cellular Effects
5-(2-Aminopropyl)benzofuran Hydrochloride influences cell function by modulating the levels of serotonin, norepinephrine, and dopamine in the synaptic cleft . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
5-(2-Aminopropyl)benzofuran Hydrochloride exerts its effects at the molecular level by binding to and inhibiting the SERT, NET, and DAT . This inhibition prevents the reuptake of serotonin, norepinephrine, and dopamine, increasing their concentration in the synaptic cleft .
Preparation Methods
Synthetic Routes: 5-APB is a derivative of the designer drug (also known as “benzo fury”). It is an analog of , where the 3,4-methylenedioxyphenyl ring system has been replaced with a .
Industrial Production: Information on large-scale industrial production methods for 5-APB is limited due to its status as a designer drug.
Chemical Reactions Analysis
Reactivity: 5-APB undergoes various chemical reactions, including , , and .
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example
Major Products: These reactions yield products with modified functional groups, such as substituted benzofurans or related compounds.
Scientific Research Applications
Chemistry: Researchers study 5-APB’s reactivity, structure-activity relationships, and synthetic modifications.
Biology: Investigations explore its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Although not approved for medical use, 5-APB’s pharmacological properties are of interest.
Industry: Its industrial applications are limited due to its recreational drug status.
Comparison with Similar Compounds
Similar Compounds: Other benzofuran derivatives include 6-APB , 5-MAPB , and 5-APDB .
Properties
IUPAC Name |
1-(1-benzofuran-5-yl)propan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11;/h2-5,7-8H,6,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQIXCQPRSHUTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347696 | |
Record name | 1-(Benzofuran-5-yl)propan-2-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286834-80-8 | |
Record name | 5-APB | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286834808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Benzofuran-5-yl)propan-2-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-benzofuran-5-yl)propan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-APB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U6P4JU5L2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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